7-Chloro-2-methylquinolin-4-ol CAS number and structure
7-Chloro-2-methylquinolin-4-ol CAS number and structure
Strategic Precursor for Quinoline-Based Therapeutics [1]
Executive Summary
7-Chloro-2-methylquinolin-4-ol (CAS 15644-88-9) is a critical heterocyclic building block in medicinal chemistry.[1][2][3] It serves as the primary scaffold for the synthesis of Montelukast Sodium (Singulair), a leukotriene receptor antagonist used globally for asthma management.[1] Beyond its respiratory applications, this compound acts as a divergent intermediate for antimalarial agents and novel anti-tubercular sulfonamides. This guide details its chemical identity, Conrad-Limpach synthetic route, and downstream processing into pharmaceutical active ingredients (APIs).[1]
Part 1: Chemical Identity & Structural Dynamics[3]
The compound exhibits significant tautomerism between the enol (quinolin-4-ol) and keto (quinolin-4(1H)-one) forms.[1][2] While nomenclature often refers to the alcohol, the keto form is thermodynamically favored in the solid state and in polar solvents.
Key Chemical Data
| Parameter | Specification |
| Chemical Name | 7-Chloro-2-methylquinolin-4-ol |
| Synonyms | 7-Chloro-2-methyl-4-quinolinol; 7-Chloro-2-methyl-4(1H)-quinolone |
| CAS Number | 15644-88-9 (Primary); 70499-13-7 (Keto-tautomer) |
| Molecular Formula | C₁₀H₈ClNO |
| Molecular Weight | 193.63 g/mol |
| Melting Point | 310–312 °C (Decomposes) |
| Appearance | Off-white to pale yellow crystalline solid |
| Solubility | Low in water; soluble in hot DMSO, DMF, and acidic media |
Structural Tautomerism
The reactivity of the 4-position is dictated by this equilibrium. The "hydroxyl" group is chemically equivalent to a vinylogous amide, allowing for facile chlorination (activation) using phosphorus oxychloride (
Caption: Tautomeric equilibrium favoring the keto form in solid phase, essential for understanding reactivity profiles.
Part 2: Synthetic Pathways & Process Chemistry[1][3][8]
The industrial standard for producing 7-Chloro-2-methylquinolin-4-ol is the Conrad-Limpach Synthesis .[1] This method is preferred for its scalability and use of inexpensive starting materials: m-chloroaniline and ethyl acetoacetate.[1][2]
The Conrad-Limpach Protocol
Reaction Logic: The synthesis proceeds via a two-stage thermodynamic control.[1]
-
Condensation (Kinetic/Low Temp): Formation of the
-aminoacrylate (enamine) intermediate.[1] -
Cyclization (Thermodynamic/High Temp): Ring closure at 250°C to form the quinoline core.
Step-by-Step Methodology
-
Enamine Formation:
-
Reagents: m-Chloroaniline (1.0 eq), Ethyl Acetoacetate (1.1 eq), catalytic HCl.[1]
-
Conditions: Stir at ambient temperature (25°C) or mild reflux in benzene/toluene with a Dean-Stark trap to remove water.
-
Checkpoint: Monitor TLC for disappearance of aniline. The product is Ethyl 3-(3-chlorophenylamino)but-2-enoate.[1][2]
-
Note:m-Chloroaniline can yield both 5-chloro and 7-chloro isomers.[1] The Conrad-Limpach conditions favor the sterically less hindered 7-chloro isomer, but regioisomeric purity must be monitored.
-
-
Thermal Cyclization:
-
Solvent: Diphenyl ether or Dowtherm A (Eutectic mixture of diphenyl ether and biphenyl).[1]
-
Procedure: Pre-heat the solvent to a rolling boil (~250°C). Add the crude enamine dropwise to the boiling solvent.
-
Mechanism: The high temperature is required to overcome the activation energy for aromatic substitution on the deactivated chlorobenzene ring and to eliminate ethanol.
-
Work-up: Cool the mixture to room temperature. The product precipitates out.[4][5] Filter and wash with non-polar solvent (hexane/petroleum ether) to remove the high-boiling solvent.[1]
-
-
Purification:
-
Recrystallize from Methanol/Water (3:1) or DMF to achieve >98% purity.
-
Synthesis Workflow Diagram
Caption: Step-wise flow of the Conrad-Limpach synthesis, highlighting the critical thermal cyclization step.
Part 3: Pharmaceutical Applications & Derivatization[3]
The primary industrial value of 7-Chloro-2-methylquinolin-4-ol lies in its conversion to Montelukast Sodium .[1] The quinoline ring provides the hydrophobic anchor for the drug's interaction with the CysLT1 receptor.
The Montelukast Pathway
The 4-hydroxy group is a "dummy" functionality in the context of Montelukast; it is an artifact of the synthesis that must be removed or utilized.[2]
-
Activation: Reaction with
converts the 4-OH to a 4-Cl group, yielding 4,7-Dichloro-2-methylquinoline .[1] -
Reduction (Dechlorination): The 4-Cl is removed (typically via catalytic hydrogenation or Zinc/Acetic Acid) to yield 7-Chloro-2-methylquinoline (CAS 4965-33-7).[1][2]
-
Functionalization: The 2-methyl group is deprotonated and reacted with an aldehyde to form the vinyl linker characteristic of Montelukast.[2]
Emerging Research: Anti-Tubercular Agents
Recent studies (see References) utilize the 4-OH position directly to synthesize sulfonamide derivatives.[1] The hydroxyl group allows for the attachment of various pharmacophores, showing promise against multi-drug resistant tuberculosis (MDR-TB).[1]
Caption: Divergent synthesis pathways: The "Dechlorination Route" leads to Montelukast, while direct functionalization yields novel anti-infectives.[1]
References
-
BLD Pharm. (2024).[1] Product Analysis: 7-Chloro-2-methylquinolin-4-ol (CAS 15644-88-9).[1][2][3][6][7][8] Retrieved from
-
Google Patents. (2013).[1] WO2013102936A1 - N-(3-((diethylamino) methyl)-4-hydroxyphenyl)-n-(quinolin-4-yl) sulfonamides for the treatment of tuberculosis.[1][2] Retrieved from
-
Organic Syntheses. (1947).[1] 4,7-Dichloroquinoline (Procedure applicable to 2-methyl analogs).[1] Org. Synth. 1947, 27, 48. Retrieved from [1]
-
ChemicalBook. (2024).[1] 7-Chloro-2-methylquinolin-4-ol Properties and Supplier Listings. Retrieved from [1]
Sources
- 1. Montelukast alcohol | C29H28ClNO2 | CID 11612270 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5236-87-3|8-Chloro-2-methylquinolin-4-ol|BLD Pharm [bldpharm.com]
- 3. 27337-63-9|2,9-Dimethyl-1,10-phenanthroline-4,7-diol|BLD Pharm [bldpharm.com]
- 4. WO2013102936A1 - N-(3-((diethylamino) methyl)-4-hydroxyphenyl)-n-(quinolin-4-yl) sulfonamides for the treatment of tuberculosis and process of preparation thereof - Google Patents [patents.google.com]
- 5. scribd.com [scribd.com]
- 6. alchempharmtech.com [alchempharmtech.com]
- 7. 16171-44-1|4-Chloro-2-methylquinolin-6-ol|BLD Pharm [bldpharm.com]
- 8. 15644-86-7|6-Chloro-2-methylquinolin-4-ol|BLD Pharm [bldpharm.com]
